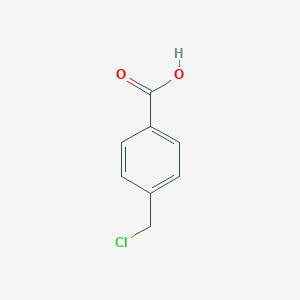

4-(Chloromethyl)benzoic acid

Description

Significance as a Key Synthetic Intermediate in Organic Chemistry

The utility of 4-(chloromethyl)benzoic acid as a synthetic intermediate stems from its bifunctional nature. The molecule possesses two reactive sites: the carboxylic acid group and the chloromethyl group. This dual reactivity allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules.

The chloromethyl group is particularly reactive, readily participating in nucleophilic substitution reactions. This reactivity makes it an essential component in the synthesis of numerous pharmaceutical compounds and agrochemicals. nbinno.com For instance, it is a precursor in the synthesis of dihydroxy stilbene (B7821643) derivatives and has been used in the development of certain anticancer agents and enzyme inhibitors. chemsrc.comsigmaaldrich.comchemicalbook.com Specifically, its derivative, 4-(chloromethyl)benzoyl chloride, is instrumental in creating benzothiazole-piperazine hybrids for enzyme inhibition studies and imatinib (B729) derivatives for anticancer drug development. Furthermore, the tert-butyl ester of this compound is a crucial intermediate for certain anti-cancer agents, with downstream drugs showing significant cytotoxicity against human tumor cell models. google.com

The carboxylic acid group, on the other hand, can undergo typical reactions of its class, such as esterification and amidation. This allows for the incorporation of the chloromethylbenzoyl moiety into a larger molecular framework.

Historical Perspectives and Evolution of Research on its Chemical Utility

While a detailed historical timeline of the discovery and initial synthesis of this compound is not extensively documented in readily available literature, its research trajectory is closely linked to the advancements in synthetic organic chemistry. The development of chloromethylation reactions, a key method for its synthesis, has been a significant factor in its accessibility and subsequent widespread use. nbinno.com

Early research likely focused on understanding its fundamental reactivity and exploring its potential as a building block. Over time, as the demand for novel and complex organic molecules grew, particularly in the pharmaceutical and materials science sectors, the utility of this compound became more pronounced. Research has evolved from simple substitution reactions to its use in more sophisticated applications, such as in the synthesis of targeted drug molecules and specialized polymers. For example, its derivative, 4-(chloromethyl)benzoyl chloride, acts as an effective initiator in atom transfer radical polymerization (ATRP) processes for creating materials like polystyrene-polyolefin multiblock copolymers. The ongoing research into its derivatives, such as 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, highlights the continuous exploration of its chemical utility in creating potentially new therapeutic agents. nih.gov

Chemical and Physical Properties

The physical and chemical characteristics of this compound are well-defined, providing a solid foundation for its application in various chemical syntheses.

| Property | Value | Source |

| Molecular Formula | C8H7ClO2 | thermofisher.comnih.gov |

| Molecular Weight | 170.59 g/mol | chemsrc.comnih.gov |

| Appearance | White to pale cream or pale yellow crystalline solid/powder | thermofisher.comnbinno.com |

| Melting Point | 196-207 °C (384.8-404.6 °F) | thermofisher.comprepchem.com |

| Boiling Point | 317.7 ± 25.0 °C at 760 mmHg | chemsrc.com |

| Density | 1.3 ± 0.1 g/cm³ | chemsrc.com |

| CAS Number | 1642-81-5 | thermofisher.comnbinno.com |

Synthesis of this compound

The primary method for synthesizing this compound involves the chlorination of 4-methyl-benzoic acid. prepchem.com A common laboratory and potential industrial-scale process involves dissolving 4-methyl-benzoic acid in a solvent like chlorobenzene (B131634) at an elevated temperature, typically around 100°C. prepchem.com Elementary chlorine is then introduced under ultraviolet (UV) light, which initiates a free-radical substitution reaction on the methyl group. prepchem.com The reaction proceeds until the desired amount of hydrochloric acid is formed as a byproduct. prepchem.com Upon cooling the reaction mixture, the this compound precipitates out and can be collected by filtration, washed, and dried. prepchem.com

Another synthetic route involves the chloromethylation of benzoic acid derivatives using formaldehyde (B43269) and hydrochloric acid in the presence of an acid catalyst. nbinno.com This method introduces the chloromethyl functional group at the para position relative to the carboxylic acid.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITNBJHJJGMFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167726 | |

| Record name | 4-(Chloromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642-81-5 | |

| Record name | 4-(Chloromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1642-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1642-81-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123935 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Chloromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Conventional Synthetic Routes and Their Mechanistic Considerations

Conventional methods for synthesizing 4-(chloromethyl)benzoic acid are well-established, with the chlorination of p-toluic acid being a primary route.

Chlorination of p-Toluic Acid (4-Methylbenzoic Acid)

The direct chlorination of the methyl group of p-toluic acid (4-methylbenzoic acid) is a common industrial approach. This process typically involves the use of elemental chlorine or other chlorinating agents in the presence of a radical initiator or under specific reaction conditions to favor side-chain halogenation over aromatic ring substitution.

Side-chain chlorination of p-toluic acid is predominantly achieved through a free-radical mechanism. orgoreview.com This is initiated by the homolytic cleavage of a chlorine molecule (Cl2) using ultraviolet (UV) light or heat, which generates chlorine radicals. orgoreview.comaakash.ac.insavemyexams.com

The mechanism proceeds in three main stages:

Initiation: The process begins with the homolytic cleavage of the chlorine molecule (Cl-Cl bond) to form two highly reactive chlorine free radicals (Cl•). savemyexams.commasterorganicchemistry.com This step requires an energy input, typically from UV light or heat. orgoreview.com

Propagation: A chlorine radical then abstracts a hydrogen atom from the methyl group of p-toluic acid, forming a resonance-stabilized benzylic radical and a molecule of hydrogen chloride (HCl). orgoreview.comaakash.ac.in This benzylic radical is relatively stable due to the delocalization of the unpaired electron into the benzene (B151609) ring. The newly formed benzylic radical then reacts with another molecule of chlorine (Cl2) to yield this compound and a new chlorine radical, which continues the chain reaction. orgoreview.comaakash.ac.in

Termination: The chain reaction is terminated when two radicals combine. This can happen in several ways, such as two chlorine radicals forming a chlorine molecule, or a chlorine radical and a benzylic radical combining. orgoreview.commasterorganicchemistry.com

A common procedure involves dissolving p-toluic acid in a solvent like chlorobenzene (B131634) and introducing elemental chlorine gas under UV irradiation at an elevated temperature, for instance, 100°C. prepchem.com The reaction is monitored by tracking the formation of hydrochloric acid. prepchem.com Another approach utilizes sulfuryl chloride (SO2Cl2) in the presence of a free radical initiator. wipo.int

| Parameter | Value/Condition | Source(s) |

| Starting Material | p-Toluic acid (4-Methylbenzoic acid) | prepchem.com |

| Chlorinating Agent | Elemental Chlorine (Cl2) or Sulfuryl Chloride (SO2Cl2) | prepchem.comwipo.int |

| Initiator | UV light or Heat | orgoreview.comprepchem.com |

| Solvent | Chlorobenzene or Ethylene (B1197577) Dichloride | prepchem.comenvironmentclearance.nic.in |

| Temperature | ~70-100°C | prepchem.comenvironmentclearance.nic.in |

Catalytic Oxidation Precursors

Synthesis from Related Benzoic Acid Derivatives

An alternative approach involves starting from other benzoic acid derivatives. For instance, 4-(hydroxymethyl)benzoic acid can be converted to this compound. lookchem.com This method can be part of a multi-step synthesis where the hydroxyl group is replaced by a chlorine atom. Another route starts from by-products of dimethyl terephthalate (B1205515) production, specifically methyl-p-toluate, which can be converted to p-chloromethylbenzoic acid. google.com

Multi-Step Synthesis Strategies

Multi-step syntheses can offer greater control over the final product's purity. One such strategy involves the reaction of 4-chloromethyl benzoyl chloride with salicylic (B10762653) acid under microwave irradiation to produce 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid. nih.gov While this produces a different final compound, the initial steps to form the 4-chloromethyl benzoyl chloride intermediate are relevant. Another multi-step process involves the reaction of this compound with N-methyl piperazine (B1678402) to synthesize an intermediate for the drug imatinib (B729). google.com A patented method describes a three-step process starting from 4-xylyl alcohol, which is chlorinated, hydrolyzed, and then acylated to yield 4-chloromethyl benzoyl chloride. google.com

Modern Synthetic Approaches and Sustainable Chemistry Principles

Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes. In the context of this compound synthesis, this translates to using less hazardous reagents and improving reaction conditions.

One greener approach involves the use of nanofiltration membranes to purify the product from reaction mixtures, reducing the need for extensive solvent-based purification steps. google.com This method has been shown to achieve high yield (over 95%) and purity (over 99.8%) in the synthesis of a derivative of this compound. google.com

Another area of development is the use of alternative chlorinating agents that are more atom-efficient. For example, the use of PCl3 for the chlorination of benzoic acids has been shown to be highly atom-efficient, with the main byproduct being non-toxic phosphonic acid, which is easily removed. researchgate.net While not specifically detailed for the side-chain chlorination of p-toluic acid, the principle of using more atom-economical reagents is a key aspect of green chemistry. imist.ma

Development of Efficient Catalytic Systems for Preparation

The primary route to this compound is the free-radical chlorination of p-toluic acid. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. A common industrial method involves dissolving p-toluic acid in a solvent like chlorobenzene or ethylene dichloride and introducing elemental chlorine under UV light irradiation. pharmafocusamerica.com The UV light initiates the homolytic cleavage of chlorine, starting the radical chain reaction on the methyl group.

Alternative methods utilize chemical radical initiators, which can offer better control over the reaction. chemicalbook.com Initiators such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN) can effectively catalyze the chlorination. evitachem.com Research has shown that hybrid systems, for instance, combining dibenzoyl peroxide with UV irradiation, can significantly reduce reaction times. Another approach involves using sulfuryl chloride (SOCl₂) with a free-radical initiator in a solvent like chlorobenzene. chemicalbook.com The choice of catalyst and reaction conditions is crucial to steer the reaction towards mono-chlorination and prevent unwanted side reactions.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalytic System | Reactants | Typical Conditions | Key Advantages/Disadvantages |

|---|---|---|---|

| UV Light | p-Toluic acid, Cl₂ | 100°C in chlorobenzene solvent pharmafocusamerica.com | Effective for industrial scale, but can lead to over-chlorination if not controlled. |

| Sulfuryl Chloride & Initiator | p-Toluic acid, SOCl₂ | Presence of a free radical initiator chemicalbook.com | Avoids direct handling of chlorine gas. |

| Chemical Initiator | p-Toluic acid, Cl₂ | Dibenzoyl Peroxide evitachem.com or AIBN | Offers controlled initiation of the radical reaction. |

| Hybrid System | p-Toluic acid, Cl₂ | Dibenzoyl Peroxide + UV Light | Can lead to reduced reaction times. |

Continuous Flow Process Optimization for Industrial Scalability

For industrial-scale production, continuous flow processes offer significant advantages over traditional batch methods for reactions like chlorination. pharmafocusamerica.com While specific literature detailing a continuous flow synthesis for this compound is sparse, the principles are widely applied to similar processes, such as the synthesis of 4-(chloromethyl)benzaldehyde (B3024689) and other chlorinated aromatics. mdpi.com

The key benefits of flow chemistry include superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly when handling hazardous reagents like chlorine gas. unife.it A typical setup would involve pumping a solution of p-toluic acid in a suitable solvent and a separate stream of the chlorinating agent into a tubular or micro-channel reactor.

Optimization of a continuous flow process would involve:

Temperature Control: The reactor's high surface-area-to-volume ratio allows for precise temperature management, minimizing thermal gradients and reducing the formation of by-products from overheating. unife.it

Residence Time: The time the reactants spend in the heated zone of the reactor can be precisely controlled by adjusting the flow rate and reactor volume. This is critical for maximizing the yield of the mono-chlorinated product while minimizing di- and tri-chlorination. pharmafocusamerica.com

Stoichiometry: The molar ratio of the chlorinating agent to the substrate can be accurately maintained by controlling the relative flow rates of the reactant streams, ensuring high selectivity.

In-line Analysis: Integrating process analytical technology (PAT) such as FTIR or GC allows for real-time monitoring of the reaction output, enabling rapid optimization and ensuring consistent product quality. mdpi.com

Scaling up production is achieved by either running the optimized process for a longer duration or by operating multiple reactors in parallel ("numbering-up"), which avoids the challenges of rediscovering optimal conditions for larger batch reactors. pharmafocusamerica.com

Strategies for By-Product Management and Selectivity Control

A significant challenge in the synthesis of this compound is the management of by-products. The primary impurities are over-chlorinated products, such as 4-(dichloromethyl)benzoic acid and 4-(trichloromethyl)benzoic acid, as well as isomers from chlorination on the aromatic ring (e.g., 3-chloro-4-methylbenzoic acid). unife.itenvironmentclearance.nic.in Additionally, unreacted p-toluic acid can remain in the final mixture.

Strategies to control selectivity and minimize these by-products include:

Precise Temperature Control: Higher temperatures can increase the rate of reaction but may also favor over-chlorination and ring chlorination. Maintaining an optimal temperature, for instance around 85-100°C, is crucial. pharmafocusamerica.com

Molar Ratio of Reactants: Carefully controlling the amount of chlorine gas or other chlorinating agent to slightly more than one molar equivalent relative to p-toluic acid helps to prevent over-chlorination.

Catalyst/Initiator Concentration: The concentration of the radical initiator must be optimized to ensure a steady, controlled reaction rate.

Reaction Termination: The reaction must be stopped once the desired level of conversion is reached to prevent the product from being converted into di- and tri-chlorinated impurities. This can be monitored by measuring the formation of HCl gas or by in-process chromatographic analysis. pharmafocusamerica.com

Purification and Isolation Techniques in Synthetic Research

Following synthesis, the crude product contains the desired this compound along with by-products and unreacted starting materials. A combination of purification techniques is employed to isolate the compound with high purity.

Recrystallization Processes for Product Enrichment

Recrystallization is a primary technique for purifying the solid crude product. The principle relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures. ucc.ie The ideal solvent is one in which this compound is highly soluble at an elevated temperature but sparingly soluble at room or lower temperatures, while impurities remain soluble at the lower temperature.

The crude product mixture is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly. The slow cooling process promotes the formation of well-defined crystals of the pure compound, excluding impurities from the crystal lattice. ucc.ie The purified crystals are then collected by filtration. pharmafocusamerica.com

Table 2: Reported Solvents for Recrystallization of this compound

| Solvent System | Notes |

|---|---|

| Methanol | Used to recrystallize a product mix containing mono-, di-, and tri-chlorinated species. |

| Hexane/Ethyl acetate (B1210297) (1:1) | Mentioned for improving the purity of the final product. |

| Chlorobenzene | Can be used for purification, though it adds to cost and environmental concerns. |

| Ethyl acetate | Used in the purification of a related brominated intermediate. |

Chromatographic Methods for Impurity Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are invaluable for both the analysis and purification of this compound. Analytical HPLC is used to determine the purity of the final product, often showing results greater than 97.5%.

For preparative separations, where impurities are isolated from the main product, the HPLC method can be scaled up. mdpi.com Reverse-phase HPLC is a commonly employed mode. In this technique, the compound is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the components, with more polar compounds eluting faster. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

Table 3: Examples of Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase (Column) | Mobile Phase | Application |

|---|---|---|---|

| RP-HPLC | Newcrom R1 mdpi.com | Acetonitrile (B52724), Water, and Phosphoric Acid mdpi.com | Analysis and scalable preparative separation. mdpi.com |

| HPLC-MS | Zorbax Eclipse Plus C18 | 25mM Ammonium formate (B1220265) and Methanol | Analysis of related metabolites. |

| HPLC | Waters Atlantis HILIC | Ammonium formate buffer (pH 2.8) and Acetonitrile | Analysis of potential genotoxic impurities. |

Reactivity Profiles and Mechanistic Investigations

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group of 4-(chloromethyl)benzoic acid is a primary site for nucleophilic substitution, rendering the compound a versatile intermediate in organic synthesis. evitachem.com The reactivity of this benzylic halide is influenced by the electron-withdrawing nature of the carboxylic acid group at the para position.

The substitution reactions at the benzylic carbon of this compound and its derivatives predominantly proceed via an S\N2-like mechanism. This is favored because the benzylic carbon, while adjacent to an aromatic ring, is still a primary carbon, making it accessible to nucleophiles. Furthermore, the phenyl ring can stabilize the transition state. stackexchange.com Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the transition state energies of these reactions. For instance, in the reaction of related benzylic chlorides, the S\N2 pathway is considered more favorable due to the lower electron density on the benzylic carbon, making it more susceptible to nucleophilic attack. stackexchange.com The rate-limiting step in the ring-opening of 2-(chloromethyl)oxirane by benzoic acid, a related reaction, is the attack of the benzoate (B1203000) anion, which can follow both S\N2 and borderline S\N2 pathways. researchgate.net

In most cases, the reactions are highly regioselective, with the nucleophile exclusively attacking the chloromethyl carbon. This is due to the significant difference in electrophilicity between the benzylic carbon and the carbons of the aromatic ring or the carboxylic acid group. Stereochemical analysis is most relevant when the substitution creates a new chiral center. For instance, in chlorolactonization reactions of related stilbene (B7821643) carboxylic acids, the addition of chlorine occurs with specific stereochemistry, leading to distinct diastereomers. thieme-connect.de

This compound readily reacts with a variety of nucleophiles to form a diverse range of derivatives. evitachem.comsmolecule.com

Amines: Reaction with primary and secondary amines, such as piperidine (B6355638) or 1-methylpiperazine, typically occurs under basic conditions to yield the corresponding N-substituted aminomethylbenzoic acids. researchgate.net These reactions are fundamental in the synthesis of various biologically active molecules. researchgate.net

Alcohols and Phenols: Alcohols and phenols, in the presence of a base, react to form ethers. For example, the reaction with 4-isopropylphenol (B134273) in the presence of potassium carbonate yields 4-[(4-isopropylphenoxy)methyl]benzoic acid.

Thiols: Thiols are also effective nucleophiles for displacing the chloride. For instance, 4-chlorobenzenethiol reacts with benzoic acid derivatives containing a leaving group at the benzylic position to form thioethers.

Other Nucleophiles: Other nucleophiles, such as cyanide, can also participate in substitution reactions. stackexchange.com Additionally, the reaction of this compound with silver nitrate (B79036) in acetonitrile (B52724) leads to the formation of 4-nitro-oxy-methyl-benzoic acid. chemicalbook.comechemi.com

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent/Conditions | Product | Reference(s) |

|---|---|---|---|

| Piperidine | Base (e.g., NaOH, K2CO3), Ethanol/Methanol | 4-(Piperidin-4-ylmethyl)benzoic acid | |

| 1-Methylpiperazine | NaHCO3, Methanol, then NaBH4 | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | researchgate.net |

| 4-Isopropylphenol | K2CO3, DMF | 4-[(4-Isopropylphenoxy)methyl]benzoic acid | |

| Silver Nitrate | H2SO4, Acetonitrile | 4-Nitro-oxy-methyl-benzoic acid | chemicalbook.comechemi.com |

Regioselectivity and Stereochemical Analysis of Substitutions

Functionalization Reactions of the Carboxylic Acid Group

The carboxylic acid group of this compound can undergo various functionalization reactions, most notably esterification and amidation. It is often necessary to first convert the carboxylic acid to a more reactive species, such as an acyl chloride. This is commonly achieved by reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride. google.com

Esterification of this compound can be achieved through several methods.

Acid-Catalyzed Esterification: Direct reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid.

Reaction of the Acyl Chloride: A more common and efficient method involves the conversion of the carboxylic acid to 4-(chloromethyl)benzoyl chloride, which then readily reacts with alcohols or phenols to form esters. vulcanchem.com For example, 2,6-dichlorophenyl 4-(chloromethyl)benzoate is synthesized by reacting 4-(chloromethyl)benzoyl chloride with 2,6-dichlorophenol (B41786) in the presence of aqueous sodium hydroxide. vulcanchem.com

Alkylation of the Carboxylate: In some instances, the carboxylate can be alkylated. A patent describes the preparation of tert-butyl 4-chloromethylbenzoate by treating 4-chloromethylbenzoic acid with thionyl chloride followed by potassium tert-butoxide. google.com

Table 2: Selected Esterification Reactions of this compound

| Reactant | Reagent/Conditions | Product | Reference(s) |

|---|---|---|---|

| Methanol | H₂SO₄ catalyst, 65°C | Methyl 4-(chloromethyl)benzoate | |

| 2,6-Dichlorophenol | First SOCl₂, then NaOH | 2,6-Dichlorophenyl 4-(chloromethyl)benzoate | vulcanchem.com |

| Potassium tert-butoxide | First SOCl₂, then K-tert-butoxide | tert-Butyl 4-(chloromethyl)benzoate | google.com |

Amidation reactions are crucial for synthesizing a wide array of compounds, including those with applications in medicinal chemistry.

Via the Acyl Chloride: Similar to esterification, the most common route to amides is through the corresponding acyl chloride, 4-(chloromethyl)benzoyl chloride. This intermediate reacts readily with primary and secondary amines to form the corresponding amides.

Peptide Coupling Reagents: In peptide synthesis, standard coupling reagents can be used to form an amide bond between the carboxylic acid of this compound and an amino group of an amino acid or peptide. sigmaaldrich.com This allows for its incorporation into peptide chains.

Formation of Acyl Chlorides (e.g., 4-(Chloromethyl)benzoyl chloride) and Their Subsequent Reactivity

This compound serves as a precursor for the synthesis of 4-(chloromethyl)benzoyl chloride, a bifunctional reagent with two reactive sites: the acyl chloride and the benzylic chloride. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation that significantly enhances its utility as a synthetic intermediate.

This transformation is typically achieved by treating this compound with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride. rsc.orggoogle.comgoogle.com For instance, reacting this compound with oxalyl chloride in dichloromethane, with a catalytic amount of N,N-dimethylformamide (DMF), yields 4-(chloromethyl)benzoyl chloride. rsc.orgcore.ac.uk Another method involves the use of thionyl chloride, often in an inert solvent. google.com

The resulting 4-(chloromethyl)benzoyl chloride is a versatile intermediate due to its dual reactivity. aip.org The acyl chloride group is highly electrophilic and readily undergoes nucleophilic acyl substitution, while the chloromethyl group is susceptible to nucleophilic substitution, typically via an Sₙ2 mechanism. aip.org

The primary reactions of the acyl chloride moiety involve reactions with nucleophiles like amines and alcohols to form amides and esters, respectively. aip.org

Amide Formation: 4-(Chloromethyl)benzoyl chloride reacts with primary or secondary amines to produce N-substituted 4-(chloromethyl)benzamides. For example, its reaction with 1,2-phenylenediamine in the presence of triethylamine (B128534) yields N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide]. chemicalbook.com Similarly, reaction with ethylamine (B1201723) affords 4-(chloromethyl)-N-ethylbenzamide. echemi.com This reactivity is crucial in the synthesis of pharmaceutical intermediates, such as precursors for the anticancer drug imatinib (B729). google.com

Ester Formation: Reaction with alcohols or phenols leads to the corresponding esters. A study demonstrated the synthesis of novel cholesterol esters by reacting 4-(chloromethyl)benzoyl chloride with cholesterol, catalyzed by a palladium complex under microwave irradiation, resulting in a 56% yield. rsc.orgrsc.org

This dual reactivity allows for sequential or one-pot reactions, making 4-(chloromethyl)benzoyl chloride a valuable building block in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers. aip.org

Table 1: Synthesis and Reactivity of 4-(Chloromethyl)benzoyl chloride

| Reaction Type | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acyl Chloride Formation | This compound | Oxalyl chloride, DMF, CH₂Cl₂ | 4-(Chloromethyl)benzoyl chloride | 94% | rsc.org |

| Amide Formation | 4-(Chloromethyl)benzoyl chloride | 1,2-Phenylenediamine, Et₃N, CH₂Cl₂ | N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide] | 61% | chemicalbook.com |

| Ester Formation | 4-(Chloromethyl)benzoyl chloride | Cholesterol, PdCl₂(dᵗbpf), NaOᵗBu, 1,4-dioxane | Cholesteryl 4-(chloromethyl)benzoate | 56% | rsc.orgrsc.org |

Radical Reactions and Photoredox Catalysis

Recent studies have explored the behavior of this compound under photoredox catalysis conditions, revealing that its reaction pathway can be controlled by the nature of the photo-generated reactive species. These investigations typically use a water-soluble iridium-based photocatalyst, fac-tris[2-(5'-sulfonatophenyl)pyridine]iridate(III) (Irsppy), and examine the reactivity of the deprotonated form, 4-(chloromethyl)benzoate. rsc.org

The photochemical reduction of 4-(chloromethyl)benzoate can be initiated through two distinct pathways depending on the illumination intensity. rsc.orgrsc.org

One-Photon Pathway: Under low light intensity, the photocatalyst Irsppy absorbs a single photon to reach its triplet excited state (³Irsppy). This excited state is a sufficiently strong reductant to activate the 4-(chloromethyl)benzoate. The activation proceeds via a single electron transfer (SET) from ³Irsppy to the substrate. This reduction leads to the cleavage of the C-Cl bond, generating a benzylic radical intermediate and a chloride ion. aip.orgrsc.org

Two-Photon Pathway: Under high light intensity (e.g., using a focused laser beam), the photocatalyst can absorb a second photon while in the excited state. rsc.orgrsc.org This two-photon absorption process generates highly reducing hydrated electrons (eₐq⁻). rsc.org These solvated electrons are much more powerful reducing agents than ³Irsppy and can also activate 4-(chloromethyl)benzoate by reductive cleavage of the C-Cl bond to form the same benzylic radical intermediate. rsc.orgresearchgate.net

The reaction pathway following the one-photon reductive activation of 4-(chloromethyl)benzoate leads to a hydrogen abstraction product. rsc.orgrsc.org After the formation of the benzyl (B1604629) radical via reduction by ³Irsppy, this radical intermediate abstracts a hydrogen atom from a hydrogen donor in the reaction mixture. In a system containing triethanolamine (B1662121) (TEOA) as a sacrificial electron donor, the radical abstracts a hydrogen atom to form 4-methylbenzoic acid (p-toluic acid). rsc.orgrsc.org This pathway is dominant under "one-photon" conditions (lower light intensity). rsc.org In one study, irradiation for 7 hours resulted in 91% conversion, with 4-methylbenzoic acid being the main product with a 70% conversion-normalized yield. rsc.org

In contrast to the hydrogen abstraction pathway, the activation of 4-(chloromethyl)benzoate under "two-photon" conditions preferentially leads to dimerization. rsc.orgrsc.org When the highly reducing hydrated electrons (eₐq⁻) initiate the formation of the benzyl radical, the high local concentration of these radicals promotes a radical-radical coupling reaction. rsc.org Two benzyl radicals combine to form a new carbon-carbon bond, resulting in the formation of 4,4'-(ethane-1,2-diyl)dibenzoic acid as the main dimerization product. rsc.org This demonstrates that by controlling the illumination parameters, the reaction can be selectively steered towards either C-H bond formation (hydrogen abstraction) or C-C bond formation (dimerization). rsc.org

The choice between hydrogen abstraction and dimerization is a direct consequence of the illumination parameters, specifically the light power density. rsc.org A key study demonstrated this control by using the same reaction solution and simply adjusting the light source. rsc.orgrsc.org

Low Light Intensity (Unfocused Beam): Promotes the one-photon pathway. The rate of radical generation is slow, favoring the pseudo-first-order hydrogen abstraction from the solvent or a hydrogen donor before two radicals can encounter each other. The primary product is 4-methylbenzoic acid. rsc.org

High Light Intensity (Focused Beam): Promotes the two-photon pathway, generating highly reducing hydrated electrons. This leads to a much faster rate of substrate activation and a higher concentration of benzyl radicals, making the second-order dimerization process competitive. The major product becomes 4,4'-(ethane-1,2-diyl)dibenzoic acid. rsc.org

This light-intensity-dependent reactivity provides a novel method for controlling reaction selectivity without altering chemical reagents. rsc.org

Table 2: Influence of Illumination on Photoredox Reaction of 4-(Chloromethyl)benzoate

| Illumination Condition | Activating Species | Primary Mechanism | Major Product | Reference |

|---|---|---|---|---|

| Low Intensity (One-Photon) | Triplet Excited Photocatalyst (³Irsppy) | Hydrogen Abstraction | 4-Methylbenzoic acid | rsc.orgrsc.org |

| High Intensity (Two-Photon) | Hydrated Electron (eₐq⁻) | Dimerization | 4,4'-(Ethane-1,2-diyl)dibenzoic acid | rsc.orgrsc.orgresearchgate.net |

Dimerization and Coupling Reactions

Kinetic Studies and Reaction Rate Determinations for Transformative Pathways

Kinetic studies of the photoredox-catalyzed transformations of 4-(chloromethyl)benzoate have provided quantitative data on the rates of the different activation pathways. aip.orgrsc.org

In contrast, the reaction of 4-(chloromethyl)benzoate with the hydrated electron (eₐq⁻) is much faster. Using transient absorption spectroscopy (TAS), the rate constant for the reduction by the solvated electron was determined to be 9.7 × 10⁹ M⁻¹ s⁻¹ . aip.org This near-diffusion-controlled rate constant explains the rapid and efficient reaction observed under two-photon conditions, where the high concentration and reactivity of the hydrated electrons drive the dimerization pathway. rsc.org

Table 3: Reaction Rate Constants for the Reductive Activation of 4-(Chloromethyl)benzoate

| Activating Species | Method | Rate Constant (M⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Triplet Excited Photocatalyst (³Irsppy) | Emission Quenching | 3.5 × 10⁶ | aip.orgrsc.org |

| Hydrated Electron (eₐq⁻) | Transient Absorption Spectroscopy | 9.7 × 10⁹ | aip.org |

Computational Chemistry Approaches to Reaction Mechanisms and Regioselectivity

Computational chemistry serves as a vital tool for elucidating the complex mechanisms of organic reactions. For substituted benzyl chlorides like this compound, these approaches can predict reactivity trends, rationalize product distributions (regioselectivity), and identify transient species that are difficult to observe experimentally. By modeling reactions at a quantum-mechanical level, researchers can gain a fundamental understanding of the factors that govern reaction outcomes.

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating reaction mechanisms. It is frequently used to locate and characterize the geometry and energy of transition states, which are the highest energy points along a reaction coordinate and are critical for determining reaction rates.

Studies on related substituted benzyl chlorides have utilized DFT to understand their reactivity in various reactions. For instance, in the TiCl₄-catalyzed Friedel-Crafts benzylation of benzene (B151609), DFT calculations have been employed to analyze the reactants and transition states. rsc.orgrsc.org Functionals such as M06-2X, often paired with basis sets like 6-311+G(d,p), are chosen for their accuracy in describing main-group thermochemistry and non-covalent interactions. rsc.org

In the context of nucleophilic substitution, which is a key reaction type for this compound, DFT is used to model the transition states for both Sₙ1 and Sₙ2 pathways. For example, the solvolysis of substituted benzyl chlorides has been studied by correlating experimental rate constants with carbocation stabilities calculated at the IEFPCM-M06–2X/6-311+G(3df,3pd) level of theory. researchgate.net This approach helps to distinguish between mechanisms; Sₙ2 reactions proceed through a single, five-coordinate transition state, whereas Sₙ1 reactions involve a dissociative transition state leading to a carbocation intermediate.

Furthermore, DFT calculations can elucidate the mechanism of more complex processes. In a study on the base-catalyzed ring-opening of 2-(chloromethyl)oxirane by benzoic acid, DFT (specifically B3LYP/6-31+G**) was used to examine the possible reaction pathways. researchgate.net The calculations confirmed that the rate-limiting step is the nucleophilic attack of the benzoate anion on the epoxide ring, identifying the structures of the relevant transition states. researchgate.net

Modeling of Activation Barriers and Reaction Pathways

Beyond identifying transition states, computational chemistry allows for the mapping of entire reaction pathways, connecting reactants, intermediates, transition states, and products. This provides a complete energetic profile of the reaction, with the activation barrier (the energy difference between the reactants and the transition state) being a key parameter that dictates the reaction rate.

Theoretical modeling of the TiCl₄-catalyzed benzylation reaction confirmed that the rate-controlling step involves the dissociation of the C-Cl bond in the benzyl chloride reactant. rsc.org The ionic C-Cl bond dissociation energies (Ediss) were estimated for a series of substituted benzyl chlorides, and these theoretical values were shown to describe the experimentally observed kinetic trends effectively. rsc.org

In another example, the Gibbs energy profile for the pentafluoroethylation of various benzoic acid chlorides was computed using 14 different DFT functionals. rsc.org This comprehensive approach aimed to find a computational methodology that could quantitatively predict experimental product concentrations. The study found that the B3LYP functional with D3 dispersion correction provided the best agreement, successfully modeling the reaction outcomes for a range of substituted benzoyl chlorides. rsc.org This demonstrates the predictive power of DFT in modeling activation barriers and resulting product distributions.

The table below presents theoretical data for the TiCl₄-catalyzed benzylation of benzene with various substituted benzyl chlorides, illustrating how computational models quantify reactivity. rsc.org

| Reactant | Relative Rate (Experimental) | C-Cl Bond Dissociation Energy (Ediss, kcal/mol) |

|---|---|---|

| 4-CH₃-C₆H₄CH₂Cl | 10.5 | 134.7 |

| 3-CH₃-C₆H₄CH₂Cl | 2.5 | 137.5 |

| C₆H₅CH₂Cl | 1.0 | 138.8 |

| 4-F-C₆H₄CH₂Cl | 0.6 | 139.6 |

| 4-COOH-C₆H₄CH₂Cl | (Not specified, but expected to be low) | (Expected to be high) |

| 4-NO₂-C₆H₄CH₂Cl | 0.0003 | 150.8 |

Table 1: Experimental relative rates and DFT-calculated C-Cl bond dissociation energies for the TiCl₄-catalyzed benzylation of benzene with substituted benzyl chlorides in nitromethane. The electron-withdrawing COOH group in this compound would be expected to decrease the reaction rate and increase the C-Cl bond dissociation energy compared to unsubstituted benzyl chloride.

Simulations of Solvent Effects on Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational chemistry offers several methods to account for these solvent effects. springernature.com These methods range from simple continuum models to more complex explicit solvent simulations. springernature.com

Continuum models, such as the Polarizable Continuum Model (PCM), are computationally efficient and widely used. springernature.com In this approach, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed in a cavity within this medium. The IEFPCM (Integral Equation Formalism PCM) variant was used in the study of benzyl chloride solvolysis to calculate the relative stabilities of benzyl carbocations in water. researchgate.net

For more detailed insights, particularly when specific solvent-solute interactions like hydrogen bonding are crucial, explicit solvent models are employed. springernature.com These involve including a number of individual solvent molecules in the calculation. Molecular dynamics (MD) simulations, for instance, can model the dynamic behavior of the solute and surrounding solvent molecules over time. rsc.org A study on the crystal growth of benzoic acid used MD simulations to understand how different solvents interact with crystal faces, thereby influencing the crystal's final shape. rsc.org Although focused on crystallization rather than reactivity, this work highlights how simulations can quantitatively capture the role of the solvent. rsc.org

Hybrid models that combine a quantum mechanical (QM) description of the reacting species with a molecular mechanics (MM) description of the solvent (QM/MM) offer a balance between accuracy and computational cost. This allows for the study of reactions in large, explicitly represented solvent environments. Researchers often test multiple solvent models to find the one that best reproduces experimental data, as was done in the mechanistic study of Friedel-Crafts benzylation. rsc.org

Derivatives of 4 Chloromethyl Benzoic Acid: Synthesis and Research Applications

Synthesis and Reactivity of Ester Derivatives (e.g., tert-Butyl 4-(chloromethyl)benzoate)

A particularly noteworthy ester is tert-Butyl 4-(chloromethyl)benzoate, which serves as a key building block in the synthesis of pharmaceuticals, including antitumor agents. lookchem.comgoogle.comnbinno.com Its preparation can be accomplished by reacting 4-(chloromethyl)benzoic acid with thionyl chloride, followed by the addition of potassium tert-butoxide. google.com This method is noted for its mild conditions and suitability for industrial-scale production. google.com The tert-butyl group can serve as a protecting group that can be removed under acidic conditions, while the chloromethyl group remains available for nucleophilic substitution reactions.

The reactivity of these ester derivatives is dominated by the chloromethyl group, which is susceptible to nucleophilic attack. This allows for the introduction of various functional groups, making these esters versatile platforms for further molecular elaboration. lookchem.comnbinno.com

Table 1: Synthesis of tert-Butyl 4-(chloromethyl)benzoate

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | This compound | Thionyl chloride (SOCl₂) | 4-(Chloromethyl)benzoyl chloride | Activation of carboxylic acid |

| 2 | 4-(Chloromethyl)benzoyl chloride | Potassium tert-butoxide | tert-Butyl 4-(chloromethyl)benzoate | Ester formation |

Data derived from a patented synthesis process. google.com

Preparation and Chemical Transformations of Amide Derivatives

Amide derivatives of this compound are another important class of compounds, frequently explored in drug discovery and materials science. The most direct method for their synthesis is the reaction of 4-(chloromethyl)benzoyl chloride with a primary or secondary amine. This acylation reaction is a standard transformation in organic chemistry.

The resulting amide derivatives retain the reactive chloromethyl group, which can undergo further chemical transformations, primarily nucleophilic substitution, allowing for the attachment of additional molecular fragments.

Table 2: Common Reagents for Amide Synthesis from this compound

| Reagent/Method | Description | Typical Use |

|---|---|---|

| Thionyl Chloride/Amine | Converts the acid to an acyl chloride, which then reacts with an amine. | General synthesis of amides. |

| EDCI/HOBt | A carbodiimide-based coupling system that activates the carboxylic acid. | Peptide synthesis and formation of amides under mild conditions. |

Functionalization of the Chloromethyl Group to Introduce Diverse Moieties

The chloromethyl group (-CH₂Cl) is the key site of reactivity for introducing structural diversity to the this compound scaffold. This group is an excellent electrophile for Sₙ2 reactions, allowing for the facile displacement of the chloride ion by a wide range of nucleophiles.

Common transformations include:

Amination: Reaction with primary or secondary amines introduces amino-methyl groups. For instance, reacting this compound with piperidine (B6355638) yields 4-(piperidin-4-ylmethyl)benzoic acid.

Alkoxylation/Aryloxylation: Treatment with alcohols or phenols in the presence of a base leads to the formation of ether linkages.

Thiolation: Reactions with thiols or thiolate salts produce thioethers.

Nitrile Formation: Substitution with cyanide ions provides a route to derivatives containing a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid, as seen in synthetic routes toward the drug imatinib (B729).

Esterification: Reaction with carboxylate salts can form ester linkages at the benzylic position. A specific example involves reacting the chloromethyl group with silver nitrate (B79036) in the presence of an acid catalyst to produce 4-(nitrooxymethyl)benzoic acid. google.com

These transformations highlight the versatility of the chloromethyl group as a handle for conjugating this compound to other molecules, including polymers and biomolecules. sigmaaldrich.com

Research on Derivatives with Modified Benzoic Acid Substructures

While many applications utilize the core structure of this compound, significant research has focused on derivatives where the benzoic acid moiety itself is modified. These modifications can be used to fine-tune the electronic and steric properties of the molecule for specific applications.

One area of research involves using this compound to synthesize more complex aromatic systems. For example, it has been used as a starting material in the preparation of dihydroxy stilbene (B7821643) derivatives, which were designed as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B). chemsrc.com In this case, the benzoic acid portion is transformed into a larger stilbene structure.

Another approach involves attaching the entire this compound molecule to a larger scaffold. In materials science, it has been grafted onto polysulfone (PSf) membranes via Friedel-Crafts alkylation. researchgate.net In this application, the aromatic ring of the polysulfone is alkylated by the chloromethyl group, and the benzoic acid's carboxyl group is then used for further functionalization to improve the hemocompatibility of the membrane. sigmaaldrich.com

Design and Development of Novel Derivatives for Specific Chemical Transformations

The unique bifunctional nature of this compound has led to its use in the design of novel derivatives for highly specific applications in medicine and materials science.

Anticancer Agents: Derivatives of this compound are crucial intermediates in the synthesis of targeted cancer therapies. Notably, its derivatives are used to construct parts of the structure of imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. sigmaaldrich.com The tert-butyl ester derivative is also highlighted as an important intermediate for other antitumor drugs. lookchem.comgoogle.com

Enzyme Inhibitors: As mentioned previously, it serves as a precursor for stilbene derivatives designed to inhibit PTP1B, a target for diabetes and obesity treatments. sigmaaldrich.com

Polymer Chemistry: 4-(Chloromethyl)benzoyl chloride, derived from the acid, has been used as an initiator for atom transfer radical polymerization (ATRP). sigmaaldrich.com This allows for the growth of polymer brushes from surfaces, creating materials with tailored properties.

Biomaterials: The modification of polysulfone membranes with this compound to create surfaces with improved blood compatibility is a key example of its use in developing advanced biomaterials for medical devices. sigmaaldrich.com

Molecularly Imprinted Polymers (MIPs): The compound has been used in the formulation of MIPs, which are polymers designed to selectively recognize and bind to a specific target molecule, demonstrating its utility in creating materials for chemical sensing and separation. chemsrc.com

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Versatile Building Block for Complex Molecular Architectures

The dual reactivity of 4-(chloromethyl)benzoic acid makes it an ideal starting material for constructing complex molecules. The carboxylic acid group can undergo esterification or amidation, while the chloromethyl group is susceptible to nucleophilic substitution, enabling the introduction of diverse functionalities.

This compound is utilized in the preparation of dihydroxy stilbene (B7821643) derivatives. nih.govottokemi.comchemdad.comsigmaaldrich.com These compounds are designed based on the structure of lithospermic acid B and are evaluated for their inhibitory activities against protein tyrosine phosphatase 1B (PTP1B). nih.gov The synthesis involves leveraging the reactivity of this compound to build the stilbene scaffold. nih.gov Certain resulting 3,4-dihydroxy stilbene carbonyl compounds have shown inhibitory effects on PTP1B, with some demonstrating potency comparable to known inhibitors. nih.gov

In the development of new therapeutic agents, this compound is a key precursor for creating benzothiazole-piperazine hybrid molecules. These hybrids are investigated for their potential as enzyme inhibitors. nih.gov The synthesis often involves converting this compound to its more reactive acyl chloride derivative, 4-(chloromethyl)benzoyl chloride, which then reacts with a substituted benzothiazole-piperazine moiety. researchgate.net This approach allows for the systematic modification of the final structure to optimize biological activity. nih.gov

| Reactant 1 | Reactant 2 | Product Class | Application |

| This compound | Substituted Phenols | Dihydroxy Stilbene Derivatives | PTP1B Inhibition |

| 4-(Chloromethyl)benzoyl chloride | Benzothiazole-piperazine derivatives | Benzothiazole-Piperazine Hybrids | Enzyme Inhibition |

This compound and its nitrile analogue, 4-(chloromethyl)benzonitrile, are pivotal in the synthesis of the anticancer drug Imatinib (B729) and its derivatives. epa.gov The synthesis of Imatinib involves a step where a key intermediate is condensed with a derivative of this compound, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. epa.govgoogleapis.com Research has shown that converting this compound to its acyl chloride improves the yield in coupling reactions necessary for forming the final amide bond in Imatinib. researchgate.net This compound also serves as a precursor for other pharmaceutical intermediates, highlighting its importance in drug discovery and development. nbinno.comgoogle.com

This compound is used in the synthesis of various nitroaromatic compounds which are evaluated as potential anticancer agents. chemsrc.com For example, it can be a starting material for producing nitrated derivatives that are then tested for their ability to inhibit the growth of human cancer cell lines. chemsrc.com One synthetic route involves the reaction of 4-chloromethyl-benzoic acid with silver nitrate (B79036) in the presence of sulfuric acid to yield 4-nitro-oxy-methyl-benzoic acid. chemicalbook.com

The aldehyde derivative of this compound, 4-formylbenzoic acid, which can be synthesized from it, is employed in the reductive alkylation of heterocyclic amines. This method is a key strategy for preparing secondary and tertiary amines. arkat-usa.orgresearchgate.net The process involves the reaction of an aldehyde with a primary or secondary amine to form an imine or iminium salt, which is then reduced in situ. arkat-usa.org This reaction is particularly useful for synthesizing benzyl (B1604629) derivatives of heterocyclic amines, which are important structural motifs in many biologically active compounds. arkat-usa.orgresearchgate.net

Synthesis of Nitroaromatic Compounds as Precursors

Utilization in Polymer Modification and Functional Material Development

The reactivity of the chloromethyl group makes this compound a valuable monomer and surface modifier in material science. It allows for the introduction of carboxylic acid functionalities onto polymer backbones or surfaces, thereby altering their chemical and physical properties.

This compound has been grafted onto polysulfone (PSf) membranes to enhance their properties for applications like blood purification. researchgate.netresearchgate.net The process involves a Friedel-Crafts alkylation reaction to attach the this compound to the PSf membrane surface. researchgate.net This modification introduces carboxyl groups, which can then be used for further functionalization, for instance, by grafting sulfonated hydroxypropyl chitosan (B1678972) to improve the membrane's hemocompatibility. researchgate.net

Furthermore, this compound can act as an initiator for surface-initiated atom transfer radical polymerization (ATRP). myu-group.co.jp In one application, it was attached to a gold electrode surface to initiate the growth of a redox-active polymer, poly(vinylferrocen-co-acrylamide), for biosensor development. myu-group.co.jp This method allows for the controlled growth of polymer brushes from a surface, leading to the creation of functional materials with tailored properties. myu-group.co.jp

Application as a Cross-linking Agent in Polymer Chemistry

The bifunctional nature of this compound, featuring both a reactive benzylic chloride group and a carboxylic acid, allows it to serve specialized roles in polymer chemistry. The chloromethyl group, in particular, can participate in reactions to form covalent bonds between polymer chains, a process known as cross-linking. This structural modification can significantly enhance the mechanical and thermal properties of the resulting polymer network.

A notable application is in the surface modification and treatment of advanced polymer materials. In a study focused on developing improved separators for lithium metal batteries, electrospun polybenzimidazole (PBI) nanofiber membranes were treated with this compound (CMBA). acs.org The purpose of this treatment was to modify the surface of the cross-linked PBI membrane to improve its wettability with the liquid electrolyte, a critical factor for battery performance. acs.org While a primary cross-linking agent (α,α′-dibromo-m-xylene) was used to form the initial network structure, the subsequent treatment with CMBA introduced carboxylic acid functionalities to the surface. acs.org This modification, confirmed by the appearance of characteristic O–H and C=O bands in FTIR spectra, successfully improved the electrolyte uptake. acs.org However, it was observed that the high degree of porous structure formed after the CMBA modification led to a decrease in the mechanical strength of the membrane compared to the simply cross-linked version. acs.org

Research Findings: this compound in Polymer Modification

| Polymer | Role of this compound (CMBA) | Observed Effect on Properties | Reference |

|---|---|---|---|

| Polybenzimidazole (PBI) | Surface modifying agent | Improved electrolyte wettability and uptake; decreased mechanical strength. | acs.org |

Use as an Initiator in Controlled Polymerization Processes (e.g., Atom Transfer Radical Polymerization - ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with controlled molecular weights, well-defined architectures, and low polydispersity. acs.org The process relies on a reversible activation and deactivation of growing polymer chains, which requires an efficient initiator—typically an alkyl halide. acs.org this compound and its derivatives are effective initiators for ATRP due to the reactive carbon-chlorine bond in the chloromethyl group. researchgate.net

Research has demonstrated the utility of this compound (CMBA) in initiating the ATRP of various monomers. In one study, CMBA was used as an initiator to synthesize end-functionalized polystyrene. The results showed that the initiator afforded a well-controlled polymerization process with high initiator efficiency, proving the living-radical nature of the polymerization. researchgate.net

In the field of material science and surface modification, derivatives of this compound are also employed. 4-(Chloromethyl)benzoyl chloride, which can be synthesized from CMBA, acts as an ATRP initiator for growing polymer brushes from surfaces. This has been specifically applied to the growth of polyacrylamide (PAAm) brushes from silicon wafers, a method used to create functionalized surfaces for advanced materials.

Furthermore, this compound itself has been used to create functional polymer films on electrode surfaces for sensor applications. In one such study, it was attached to a cystamine-modified gold electrode to act as a surface-bound initiator. myu-group.co.jp From this initiator layer, a redox-active polymer film containing vinylferrocene was grown via surface-initiated ATRP, demonstrating a method for constructing reusable enzyme sensors. myu-group.co.jp

Research Findings: this compound and its Derivatives as ATRP Initiators

| Initiator | Monomer(s) | Catalyst System | Application / Result | Reference |

|---|---|---|---|---|

| This compound (CMBA) | Styrene | Not specified | Synthesis of well-controlled, end-functionalized polystyrene. | researchgate.net |

| 4-(Chloromethyl)benzoyl chloride | Acrylamide | Not specified | Growth of polyacrylamide brushes from silicon wafers for functionalized surfaces. | |

| This compound | Vinylferrocene (Vfc) and Acrylamide (AAm) | Copper(I) chloride / 2,2'-bipyridyl | Synthesis of a redox-active polymer on a gold electrode for biosensor application. | myu-group.co.jp |

Intermediate in the Synthesis of Agrochemicals and Dyestuffs

This compound is a valuable building block in the synthesis of a variety of specialty chemicals, including agrochemicals and dyestuffs. nbinno.combromchemlaboratories.ingoogle.com Its bifunctional structure allows it to be a versatile intermediate, where the chloromethyl group can be used for alkylation reactions and the carboxylic acid group can undergo reactions like esterification or amidation.

In the agrochemical industry, the compound serves as a precursor in the production of crop protection products such as herbicides and pesticides. nbinno.combromchemlaboratories.in It is a key component in the synthetic pathways that lead to the final active ingredients designed to enhance agricultural productivity. nbinno.com

Within the dye industry, this compound is utilized as an intermediate for the synthesis of various colorants. nbinno.comgoogle.com The reactive sites on the molecule allow for its incorporation into larger, more complex chromophore systems that constitute modern dyes and pigments. nbinno.com

Advanced Analytical Methodologies in Research and Development

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating 4-(chloromethyl)benzoic acid from impurities and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Preparative Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is widely used for determining the purity of the compound, with specifications often requiring a purity of ≥95.0% to ≥97.5% as measured by HPLC. thermofisher.comthermofisher.comthermofisher.com Reverse-phase HPLC methods are common, utilizing a non-polar stationary phase and a polar mobile phase. sielc.com

A typical mobile phase for analyzing this compound consists of a mixture of acetonitrile (B52724), water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com This method is not only effective for quantitative analysis but is also scalable for preparative separation, allowing for the isolation of the compound from impurities. sielc.comsielc.com For instance, a purity of 99.35% with a low content of by-products has been reported using HPLC analysis. echemi.com

Table 1: HPLC Purity Specifications for this compound

| Purity Specification | Analysis Method | Source |

| ≥95.0% | HPLC | thermofisher.com |

| ≥97.5% | HPLC | thermofisher.comthermofisher.com |

| >98.0% | Neutralization Titration | tcichemicals.com |

| 99.35% | HPLC | echemi.com |

This table presents various purity specifications for this compound as determined by HPLC and other titration methods.

Gas Chromatography (GC) for Volatile By-Product Identification

Gas Chromatography (GC) is another vital analytical tool, particularly for identifying volatile by-products that may be present in samples of this compound. The purity of this compound can be determined by GC, with some standards specifying a purity of greater than 98.0%. tcichemicals.comavantorsciences.com

GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of separated components. For this compound, GC-MS analysis reveals characteristic fragment ions, with major peaks observed at m/z values of 135, 170, and 107. nih.gov While direct GC analysis of the acidic form can be challenging due to its low volatility, derivatization techniques, such as trimethylsilylation, can be employed to convert the carboxylic acid into a more volatile TMS ester, making it more amenable to GC analysis. tcichemicals.com

Spectroscopic Characterization in Mechanistic and Structural Elucidation Studies

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and for studying its behavior in various chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule. Key signals include those for the aromatic protons on the benzene (B151609) ring and the methylene (B1212753) protons of the chloromethyl group. chemicalbook.comguidechem.com The integration of these signals confirms the relative number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. guidechem.comchemicalbook.com For a derivative, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, characteristic peaks for the carbonyl ester group (C=O) at δ = 164.482 ppm and the C-Cl group at δ = 45.157 ppm have been reported, which are indicative of the specific functional groups present. researchgate.net

Table 2: Predicted and Experimental NMR Data for this compound and a Derivative

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) for a Derivative | Source |

| ¹H | Aromatic Protons, Methylene Protons | C-H peaks at δ = 8.145, 8.078, 7.565, and 7.635 ppm | guidechem.comresearchgate.net |

| ¹³C | Aromatic Carbons, Methylene Carbon, Carboxyl Carbon | C=O at δ = 164.482 ppm, C-Cl at δ = 45.157 ppm | guidechem.comresearchgate.net |

This table summarizes predicted and observed NMR spectral data for this compound and one of its derivatives, highlighting key chemical shifts.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound. The IR spectrum of this compound, often obtained using a KBr disc or wafer, will show characteristic absorption bands. nih.govguidechem.com These include a broad O-H stretch from the carboxylic acid group, a C=O stretch also from the carboxylic acid, C-H stretches from the aromatic ring and the chloromethyl group, and C-Cl stretching vibrations. The conformity of the infrared spectrum is a standard quality control parameter. thermofisher.comthermofisher.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule and is particularly useful in photochemical studies. The aromatic ring in this compound gives rise to characteristic absorption bands in the UV region. For instance, in the synthesis of polysulfone membranes modified with this compound, UV-Vis spectroscopy was used as part of the characterization process. researchgate.net This technique can be used to monitor reactions involving the compound, especially those initiated by light. prepchem.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds. For this compound, this analysis provides precise mass data and reveals characteristic fragmentation patterns upon ionization.

The molecular formula of this compound is C₈H₇ClO₂, which corresponds to a computed molecular weight of approximately 170.59 g/mol . researchgate.netlookchem.comrsc.org Mass spectrometric analysis, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), confirms this molecular weight. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 170, corresponding to the entire molecule having lost one electron. researchgate.net The presence of chlorine is indicated by the isotopic pattern of the molecular ion peak, with a characteristic [M+2]⁺ peak at m/z 172 due to the ³⁷Cl isotope.

The fragmentation of this compound under mass spectrometry provides valuable structural information. The NIST GC-MS data shows several key fragment ions. researchgate.net The most abundant peak, known as the base peak, is observed at m/z 135. This peak arises from the loss of a chlorine atom (Cl•) from the molecular ion. Another significant fragment is found at m/z 107, which can be attributed to the subsequent loss of carbon monoxide (CO) from the [M-Cl]⁺ fragment. The fragmentation pattern is a unique fingerprint for this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₇ClO₂ | researchgate.net |

| Molecular Weight | 170.59 g/mol | researchgate.netlookchem.comrsc.org |

| Molecular Ion Peak [M]⁺ (m/z) | 170 | researchgate.net |

| Base Peak (m/z) | 135 | researchgate.net |

| Major Fragment Ion (m/z) | 107 | researchgate.net |

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Electrochemical methods like cyclic voltammetry are powerful for investigating the redox properties of a molecule, revealing information about its electron transfer processes. While specific cyclic voltammetry data for this compound is not extensively documented in readily available literature, its electrochemical behavior can be inferred from studies on related compounds and its functional groups.

The structure of this compound contains two electrochemically active sites: the carboxylic acid group and the chloromethyl group. The electrochemical reduction of substituted benzoic acids has been studied, indicating that the process often involves the dissociation of the acidic proton followed by electron transfer. ox.ac.uk In the case of this compound, a primary reduction peak would be expected, corresponding to the reduction of the carboxylic acid proton.

Furthermore, the chloromethyl group is susceptible to reductive cleavage. Research on the reductive activation of this compound has shown that it can undergo reactions leading to dimerization or hydrogen abstraction, with the redox potential being a key controlling factor. researchgate.netrsc.org This suggests that the C-Cl bond can be electrochemically reduced.

The oxidation of this compound is less commonly studied. However, research on the electrochemical oxidation of the closely related 4-(hydroxymethyl)benzoic acid on gold electrodes has shown that it can be oxidized to 4-carboxybenzaldehyde and subsequently to terephthalic acid. researchgate.net This suggests that under certain conditions, the aromatic ring or the benzylic position of this compound could potentially undergo oxidation, although likely at higher potentials.

A comprehensive cyclic voltammetry study of this compound would be expected to show a cathodic wave corresponding to the reduction of the carboxylic acid proton and another for the reductive cleavage of the C-Cl bond. The anodic scan might reveal oxidation peaks, though these would be dependent on the electrode material and solvent system used.

Q & A

Q. What are the recommended methods for synthesizing 4-(Chloromethyl)benzoic acid with high purity?

Answer: Synthesis of this compound typically involves chlorination of 4-methylbenzoic acid derivatives. For high purity (>98%), purification steps such as recrystallization from ethanol or acetone are critical. Industrial-grade synthesis often uses thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled anhydrous conditions to minimize hydrolysis . Evidence from alkaline stability studies suggests avoiding aqueous environments during synthesis to prevent premature hydrolysis of the chloromethyl group .

Q. How can spectroscopic techniques characterize this compound?

Answer:

- NMR: The chloromethyl group (CH₂Cl) appears as a singlet at δ 4.6–4.8 ppm (¹H NMR) and δ 40–45 ppm (¹³C NMR). The aromatic protons of the benzoic acid ring resonate as doublets (δ 7.4–8.2 ppm) .

- LC-MS: Electrospray ionization (ESI) in negative mode detects the molecular ion [M-H]⁻ at m/z 168.5, with fragmentation peaks corresponding to decarboxylation (m/z 124) and Cl loss .

- FT-IR: Stretching vibrations at 1700 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl), and 3100 cm⁻¹ (aromatic C-H) confirm functional groups .

Q. What stability considerations apply to this compound under varying pH conditions?

Answer: The chloromethyl group is prone to hydrolysis, especially in acidic or neutral aqueous solutions. Stability improves in alkaline conditions (pH >10) due to deprotonation of the carboxylic acid, which reduces nucleophilic attack on the CH₂Cl group. For long-term storage, maintain the compound in dry, inert atmospheres (e.g., N₂) at 2–8°C .

Q. How is this compound utilized in designing enzyme inhibitors or bioactive molecules?

Answer: The chloromethyl group serves as a reactive handle for covalent modification of biomolecules. For example:

- Drug Design: It can alkylate cysteine residues in enzyme active sites, as seen in protease inhibitors. Evidence from structurally similar compounds (e.g., 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid) shows competitive inhibition of carbonic anhydrase .

- Proteomics: Derivatives like 4-(1H-tetrazol-1-ylmethyl)benzoic acid act as photoaffinity labels for protein crosslinking .

Methodological Tip: Optimize reaction conditions (e.g., pH 8.5, 25°C) to balance reactivity and selectivity during bioconjugation .

Q. How can conflicting data on the compound’s reactivity in aqueous solutions be resolved?

Answer: Discrepancies in hydrolysis rates often arise from differences in experimental conditions:

- Controlled pH: Use buffered solutions (e.g., phosphate or carbonate buffers) to maintain precise pH levels .

- Temperature: Lower temperatures (4°C) slow hydrolysis, enabling kinetic studies of intermediate species .

- Analytical Validation: Employ real-time monitoring via UV-Vis spectroscopy (λ = 260 nm for Cl⁻ release) or HPLC to track degradation .

Example Workflow:

Prepare 0.1 M solutions at pH 3, 7, and 10.

Monitor Cl⁻ concentration via ion chromatography.

Correlate degradation rates with Arrhenius plots.

Q. What safety protocols are critical for handling this compound in research labs?

Answer:

- Personal Protection: Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of fine powders .

- Spill Management: Neutralize spills with sodium bicarbonate (NaHCO₃) and collect residues in sealed containers for incineration .

- Waste Disposal: Label waste as "halogenated organic compounds" and comply with EPA guidelines for hazardous chemical disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings